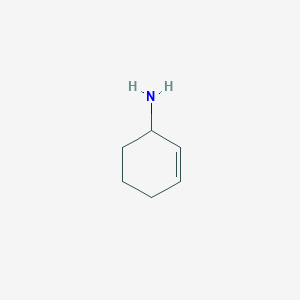

2-Cyclohexen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohex-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMGUSQXQEHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chiral resolution of racemic 2-Cyclohexen-1-amine

An In-depth Technical Guide to the Chiral Resolution of Racemic 2-Cyclohexen-1-amine

Abstract

Enantiomerically pure chiral amines are indispensable building blocks in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1] Racemic this compound, a derivative of the versatile 2-cyclohexen-1-one intermediate, represents a key chiral synthon whose effective resolution is critical for the synthesis of complex molecular targets.[2] This guide provides a comprehensive technical overview of the principal methodologies for resolving racemic this compound: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution (EKR), and direct chromatographic separation. Each section delves into the fundamental principles, offers field-proven insights into experimental design, and presents detailed, actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral entities—such as biological receptors—can differ dramatically. This disparity necessitates the production of single-enantiomer active pharmaceutical ingredients (APIs) to maximize therapeutic efficacy and minimize potential off-target effects.

The resolution of a racemate (a 1:1 mixture of enantiomers) into its constituent enantiomers is a cornerstone of asymmetric synthesis. This guide focuses on three robust and widely adopted strategies to achieve this for this compound, a valuable precursor for a range of bioactive compounds. The selection of an appropriate resolution strategy is governed by factors including scale, desired purity, cost, and available resources.

Foundational Strategy: Classical Resolution via Diastereomeric Salt Formation

This method remains a state-of-the-art technique for large-scale industrial resolutions due to its scalability and cost-effectiveness.[1][3][4]

Core Principle: Exploiting Differential Solubility

The foundational principle is the conversion of a pair of enantiomers into a pair of diastereomers.[5] By reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed: (R)-amine•(R)-acid and (S)-amine•(R)-acid. Unlike enantiomers, diastereomers have distinct physical properties, most critically, different solubilities in a given solvent system.[5][6] This solubility difference allows for the separation of the less soluble salt via fractional crystallization.[6]

Causality in Experimental Design

-

Choice of Resolving Agent: The success of this method hinges on the selection of an appropriate chiral acid. The goal is to form a stable, crystalline salt with one of the amine enantiomers while the other diastereomeric salt remains in the mother liquor. Commonly used agents include (+)-tartaric acid, (R)-mandelic acid, and (+)-dibenzoyl-D-tartaric acid.[5][6][7][8] The interaction between the amine and the acid must create a crystal lattice with significant energy differences between the two diastereomers.

-

Solvent Selection: The solvent system is critical for maximizing the solubility difference. It must be a solvent in which one diastereomeric salt is sparingly soluble while the other is readily soluble. This often requires screening various solvents or solvent mixtures (e.g., alcohols, water, or mixtures thereof).

Experimental Workflow: Classical Resolution

The logical flow involves three key stages: salt formation, selective crystallization, and liberation of the free amine.

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol

Objective: To resolve racemic this compound using L-(+)-tartaric acid.

-

Salt Formation:

-

In a suitable flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of a pre-determined solvent (e.g., methanol or a water/methanol mixture) with gentle heating.[7][9]

-

In a separate vessel, dissolve 1.0 equivalent of racemic this compound in the same solvent.

-

Slowly add the amine solution to the stirred tartaric acid solution. An exothermic reaction may occur, and a precipitate may form immediately.

-

-

Fractional Crystallization:

-

Heat the resulting slurry until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath (e.g., to 5°C) to induce crystallization.[9] Vigorous stirring during cooling can promote the formation of finer, purer crystals.[3]

-

Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

-

-

Purification and Isolation:

-

The diastereomeric purity of the crystallized salt can be enhanced by recrystallization from the same solvent system until a constant optical rotation is achieved.[5]

-

-

Liberation of the Enantiopure Amine:

-

Suspend the purified diastereomeric salt in water or an organic solvent like dichloromethane.[6][7]

-

Add a strong base (e.g., 4M NaOH solution) dropwise with stirring until the solution is strongly basic (pH > 12) to deprotonate the amine and dissolve the salt.[6][7]

-

Transfer the mixture to a separatory funnel and extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether). Perform the extraction three times for complete recovery.[6]

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

-

Biocatalytic Approach: Enzymatic Kinetic Resolution (EKR)

EKR leverages the high enantioselectivity of enzymes to separate enantiomers under mild conditions, making it a powerful "green" chemistry tool.[10]

Core Principle: Rate Differentiation

Kinetic resolution is based on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent.[11] In EKR of amines, a lipase enzyme selectively catalyzes the acylation of one enantiomer at a significantly higher rate than the other.[12] The reaction is stopped at approximately 50% conversion, yielding a mixture of the unreacted, enantioenriched amine and the newly formed, enantioenriched amide product. These two compounds, having different functional groups, can then be easily separated. The theoretical maximum yield for the desired enantiomer is 50%.[3]

Causality in Experimental Design

-

Enzyme Selection: Lipases are the most common biocatalysts for this transformation. Specifically, Lipase B from Candida antarctica (CALB), often immobilized on an acrylic resin (e.g., Novozym® 435), is exceptionally effective and robust for acylating primary and secondary amines.[10][13] Immobilization simplifies catalyst removal (by filtration) and allows for its reuse.

-

Acyl Donor Selection: The choice of the acylating agent (an ester) is crucial. Simple esters like ethyl acetate can work, but the structure of the alcohol portion of the ester can dramatically influence both the reaction rate and the enantioselectivity (E-value).[14] For instance, isopropyl esters are often preferred over ethyl esters.[14]

-

Solvent and Conditions: The reaction is typically performed in anhydrous organic solvents (e.g., toluene, MTBE, hexane) to prevent the enzyme from catalyzing the competing hydrolysis of the acyl donor.[10][12] Temperature control (e.g., 30-50°C) is important for enzyme stability and activity.[13]

Experimental Workflow: Enzymatic Kinetic Resolution

This workflow highlights the selective transformation and subsequent separation.

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of an Amine.

Detailed Experimental Protocol

Objective: To perform a kinetic resolution of racemic this compound using CALB.

-

Reaction Setup:

-

To a solution of racemic this compound (1.0 equiv.) in an anhydrous solvent like toluene (5-10 mL per mmol of amine), add the acyl donor (e.g., isopropyl acetate, 1.0-1.5 equiv.).[14]

-

Add the immobilized lipase (e.g., Novozym® 435, typically 10-50 mg per mmol of amine).

-

-

Reaction and Monitoring:

-

Stir the suspension at a controlled temperature (e.g., 40°C).

-

Monitor the progress of the reaction by taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide.

-

-

Workup and Separation:

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

-

The resulting mixture contains the unreacted amine and the product amide. Separation can be achieved via:

-

Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., diethyl ether). Extract with an aqueous acid (e.g., 1M HCl) to protonate and draw the unreacted amine into the aqueous layer. The neutral amide remains in the organic layer. Basify the aqueous layer and re-extract the amine into an organic solvent.

-

Column Chromatography: Directly separate the amine from the amide on silica gel.

-

-

-

Analysis:

-

Determine the enantiomeric excess of the recovered amine and the isolated amide using a validated chiral HPLC or GC method.

-

High-Fidelity Approach: Direct Chromatographic Separation

For analytical-scale determination of enantiomeric purity and for preparative-scale purification, chiral chromatography is an exceptionally powerful tool.[15][16]

Core Principle: Differential Interaction with a Chiral Environment

Direct chromatographic resolution relies on a Chiral Stationary Phase (CSP).[16] The enantiomers of the analyte are passed through a column packed with the CSP. The chiral environment of the stationary phase interacts differently with each enantiomer, forming transient diastereomeric complexes with different energies of association. This leads to different retention times, allowing for their separation.[17]

Causality in Experimental Design

-

CSP Selection: This is the most critical parameter. For amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective and widely used.[18][19] Columns like Chiralcel® OD-H or Lux® Cellulose-3 are excellent starting points for screening.[18]

-

Mobile Phase Optimization: The mobile phase composition dictates the retention and resolution. For normal-phase chromatography, mixtures of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol) are common.

-

The Role of Additives: A key insight for amine analysis is the frequent necessity of a basic additive, such as diethylamine (DEA), in the mobile phase.[18] Amines can interact strongly with residual acidic sites on the silica support, leading to severe peak tailing or even irreversible adsorption. A small amount of DEA (e.g., 0.1%) in the mobile phase neutralizes these sites, ensuring sharp, symmetrical peaks and reliable elution.[18]

Experimental Workflow: Chiral HPLC Method Development

This logical flow guides the systematic process of finding an effective separation method.

Caption: Logical Workflow for Chiral HPLC Method Development.

Detailed Experimental Protocol (Analytical Scale)

Objective: To develop a chiral HPLC method for determining the enantiomeric excess of this compound.

-

Column and System Preparation:

-

Install a polysaccharide-based chiral column (e.g., Lux® 3 µm Cellulose-3, 150 x 4.6 mm).

-

Equilibrate the column with the starting mobile phase (e.g., n-Hexane/Ethanol 90:10 v/v + 0.1% Diethylamine) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.[19]

-

-

Initial Analysis:

-

Inject 5-10 µL of the racemic sample.

-

Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

-

Assess the results. If no separation is observed, screen other columns or drastically change the mobile phase (e.g., switch the alcohol modifier or its percentage).

-

-

Method Optimization:

-

If partial separation is observed, optimize the resolution by systematically adjusting the percentage of the alcohol modifier. Lowering the alcohol content generally increases retention and can improve resolution.

-

Adjust the flow rate and column temperature to further refine peak shape and separation.

-

-

Quantification:

-

Once baseline separation is achieved, the enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| × 100

-

Comparative Summary of Resolution Techniques

The selection of a resolution strategy is a multi-faceted decision. The table below provides a comparative summary to guide this process.

| Parameter | Classical Resolution | Enzymatic Kinetic Resolution (EKR) | Chiral Chromatography (HPLC) |

| Principle | Diastereomeric salt formation and fractional crystallization.[6] | Enzyme-catalyzed rate differentiation between enantiomers. | Differential interaction with a Chiral Stationary Phase (CSP).[17] |

| Max. Yield | ~50% per enantiomer (can be >50% if resolving agent is recovered). | 50% for each component (unreacted substrate and product).[3] | ~100% (minus handling losses). |

| Scalability | Excellent; often the method of choice for industrial scale.[3] | Good; scalable to kg scale, especially with immobilized enzymes. | Limited for preparative scale; can be costly. Excellent for analytical. |

| Selectivity | Dependent on crystal lattice formation; can be very high. | Often excellent (E-values > 200 possible).[13] | Very high resolution is achievable with proper method development. |

| Cost | Can be low if the resolving agent is inexpensive and recyclable. | Enzyme cost can be high, but immobilization allows for reuse. | High initial cost (instrument, columns) and solvent consumption. |

| Key Challenge | Finding a suitable resolving agent/solvent combination; can be labor-intensive. | Stopping the reaction at exactly 50% conversion; enzyme stability. | High cost for preparative scale; method development can be time-consuming. |

Conclusion

The chiral resolution of racemic this compound is a critical step for its application in asymmetric synthesis. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project.

-

Classical resolution is a powerful and economical choice for large-scale production, provided a suitable resolving agent can be identified.

-

Enzymatic kinetic resolution offers an elegant and highly selective method that operates under mild, environmentally friendly conditions, making it ideal for producing high-purity materials.

-

Chiral chromatography is the undisputed standard for the analytical determination of enantiomeric purity and serves as a valuable, albeit often more expensive, tool for preparative separations.

A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers and development professionals to select and implement the most effective strategy for obtaining the enantiomerically pure this compound required for their synthetic endeavors.

References

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH. [Link]

- EP1036189A1 - Resolution of chiral amines. (n.d.).

-

Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (n.d.). ResearchGate. [Link]

-

Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (n.d.). ResearchGate. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Leeds. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Cyclohexenone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound - C6H11N, density, melting point, boiling point, structural formula, synthesis. (n.d.). Mol-Instincts. [Link]

-

Synthesis of Enantiomerically Pure Cyclohex-2-en-1-ols: Development of Novel Multicomponent Reactions | Request PDF. (n.d.). ResearchGate. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). MDPI. [Link]

-

(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. (n.d.). ResearchGate. [Link]

-

Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). DiVA portal. [Link]

-

A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (n.d.). Chemistry Research Journal. [Link]

-

Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications. [Link]

-

chiral columns. (n.d.). HPLC.eu. [Link]

-

Enantioselective methods for chiral cyclohexane ring synthesis. (n.d.). ACS Publications. [Link]

-

What is the chemical method for the resolution of (+) tartaric acid? (n.d.). Quora. [Link]

-

Kinetic resolution of amines. (n.d.). Bode Research Group. [Link]

-

Stereochemistry - Stereoelectronics. (n.d.). University of Liverpool. [Link]

-

Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]

-

(PDF) A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. (n.d.). ResearchGate. [Link]

-

Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. (2014). PubMed. [Link]

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (2019). Amazon S3. [Link]

-

Enantiomers and Their Resolution. (n.d.). MDPI. [Link]

-

Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Chromatographic Separations and Analysis of Enantiomers. (n.d.). ResearchGate. [Link]

-

Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF. (n.d.). ResearchGate. [Link]

-

Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Lifands in Asymmetric Catalysis | Request PDF. (n.d.). ResearchGate. [Link]

-

The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. (2017). Semantic Scholar. [Link]

-

5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

-

2-Cyclohexen-1-one. (n.d.). PubChem - NIH. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

(2-Cyclohexen-1-ylmethyl)amine. (n.d.). PubChem. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC - NIH. [Link]

-

A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC - NIH. [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 2. Applications of 2-Cyclohexen-1-one_Chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrj.org [chemrj.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. mdpi.com [mdpi.com]

- 17. columnex.com [columnex.com]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Conformational Analysis of 2-Cyclohexen-1-amine: Interplay of Allylic Strain and Intramolecular Hydrogen Bonding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional structure of bioactive small molecules is paramount to their function. This guide provides an in-depth conformational analysis of 2-cyclohexen-1-amine, a scaffold present in numerous pharmacologically relevant molecules. We move beyond a simple steric analysis to explore the nuanced interplay of competing stereoelectronic effects. The core of this analysis reveals that while classic allylic strain (A-strain) destabilizes the pseudo-axial conformation of the amine substituent, a powerful, stabilizing intramolecular π-type hydrogen bond between the amine and the alkene is the decisive factor. This guide synthesizes theoretical principles with actionable experimental and computational protocols, establishing a framework for predicting and validating the conformational landscape of this important chemical entity.

Introduction: The Primacy of Conformation

In drug development and stereoselective synthesis, understanding the preferred three-dimensional arrangement of a molecule is not merely academic; it is a prerequisite for predicting biological activity, receptor binding affinity, and reaction outcomes. The this compound moiety serves as a chiral building block where the orientation of the amine group relative to the cyclohexene ring dictates its steric and electronic presentation. A thorough conformational analysis is therefore essential for rational molecular design. This guide will dissect the governing principles of its structure, focusing on the critical balance between destabilizing allylic strain and a stabilizing intramolecular hydrogen bond.

The Conformational Landscape: Half-Chair Equilibrium

Unlike the well-defined chair conformation of cyclohexane, the presence of an sp²-hybridized double bond in cyclohexene flattens a portion of the ring. To accommodate this, the ring adopts a "half-chair" conformation. For this compound, this results in two primary, interconverting conformers defined by the position of the C1-N bond: the pseudo-axial (pa) and pseudo-equatorial (pe) conformers. The equilibrium between these two states is the central question of this analysis.

Analysis of Competing Stereoelectronic Forces

The relative stability of the pseudo-axial and pseudo-equatorial conformers is dictated by a delicate balance of several factors. A superficial analysis based on the steric bulk of the amino group, analogous to simple substituted cyclohexanes, would incorrectly predict a strong preference for the pseudo-equatorial position.[1][2] The reality is far more complex.

The Destabilizing Influence of Allylic Strain

Allylic strain (also known as A-strain) is a key destabilizing factor that arises from steric repulsion between substituents on a double bond and an adjacent allylic carbon.[3] In the this compound system, two types of allylic strain are at play:

-

A(1,3) Strain: This is a significant steric repulsion between a pseudo-axial substituent at C1 and the hydrogen atom at C3. This interaction is pronounced in the pseudo-axial conformer, creating substantial steric clash.

-

A(1,2) Strain: This is a lesser, but still relevant, interaction between the C1 substituent and the hydrogen at C2. It affects both conformers but is geometrically more significant in the pseudo-equatorial conformer.

The A(1,3) strain, in particular, imposes a significant energetic penalty on the pseudo-axial conformer, and if it were the only factor, would heavily favor the pseudo-equatorial arrangement.[4][5]

The Decisive Role of Intramolecular π-Type Hydrogen Bonding

The presence of both a hydrogen bond donor (the -NH₂ group) and an acceptor (the π-electron cloud of the C=C double bond) within the same molecule allows for the possibility of an intramolecular hydrogen bond.[6][7] Theoretical and spectroscopic studies on analogous systems, such as 2-cyclohexen-1-ol, have demonstrated that this interaction is not only possible but energetically significant.[8]

For this compound, a stabilizing interaction occurs when one of the N-H bonds of the amino group points towards the center of the C=C double bond. This geometry is optimally achieved in the pseudo-axial conformation. Computational studies on related molecules suggest this π-type hydrogen bonding provides a substantial stabilization, estimated to be approximately 2.5 kcal/mol for the amine.[8] This stabilizing force directly counteracts the destabilizing A(1,3) allylic strain.

Energetic Summary and Equilibrium Prediction

The final conformational preference is a net result of these opposing forces. The pseudo-axial conformer is destabilized by A(1,3) strain but strongly stabilized by intramolecular hydrogen bonding. The pseudo-equatorial conformer avoids the severe A(1,3) strain but lacks the significant hydrogen bond stabilization.

| Conformer | Key Destabilizing Interaction | Key Stabilizing Interaction | Predicted Relative Energy |

| Pseudo-axial | A(1,3) Strain (~1.3-1.8 kcal/mol) | π-Type H-Bond (~2.5 kcal/mol) | More Stable |

| Pseudo-equatorial | A(1,2) Strain (minor) | None | Less Stable |

Methodologies for Conformational Elucidation

The prediction that the pseudo-axial conformer is favored must be validated through rigorous experimental and computational methods.

Computational Chemistry Protocol

High-level computational chemistry provides a powerful tool for quantifying the energy difference between conformers.[9][10] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Step-by-Step DFT Workflow:

-

Structure Building: Construct 3D models of both the pseudo-axial and pseudo-equatorial conformers of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p). This step finds the lowest energy geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This serves two purposes:

-

Verification: Confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Thermodynamic Data: Provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Energy Comparison: Compare the calculated Gibbs free energies (ΔG) of the two conformers. The conformer with the lower ΔG is the more stable. The energy difference can be used to calculate the expected equilibrium population ratio using the equation ΔG = -RTln(K_eq).

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining molecular conformation in solution.[11][12]

Step-by-Step NMR Workflow:

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the proton at C1 (the proton attached to the same carbon as the amine group).

-

Coupling Constant Analysis: The magnitude of the vicinal coupling constants between H1 and the adjacent protons at C6 (J₁‚₆ₐ and J₁‚₆ₑ) is highly dependent on the dihedral angle, as described by the Karplus relationship.

-

A pseudo-axial H1 (corresponding to a pseudo-equatorial -NH₂ group) would show one large trans-diaxial coupling (~10-13 Hz) and one smaller coupling.

-

A pseudo-equatorial H1 (corresponding to a pseudo-axial -NH₂ group) would show two small-to-medium couplings (~2-5 Hz).

-

Based on our prediction, we expect to observe two small couplings for H1, confirming the pseudo-axial nature of the amino group.

-

-

2D NOESY/ROESY Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. This experiment detects protons that are close to each other in space (< 5 Å).

-

NOE Correlation Analysis: Look for key through-space correlations. For the predicted pseudo-axial conformer, a strong NOE correlation would be expected between the amino protons and the axial proton at C3, consistent with the A(1,3) interaction geometry.

Implications for Reactivity and Drug Design

The established preference for the pseudo-axial conformation has profound consequences:

-

Stereoselective Reactions: Reagents approaching the cyclohexene ring will encounter a different steric environment depending on the face of attack. The pseudo-axial amine can direct incoming reagents to the opposite face, influencing the stereochemical outcome of reactions like epoxidations or hydroborations.

-

Receptor Binding: In a drug-receptor interaction, the pseudo-axial amine presents its hydrogen bond donors and lone pair in a well-defined vector. This precise orientation is critical for establishing specific, high-affinity interactions within a binding pocket. Designing rigid analogues that lock this conformation can be a powerful strategy in drug discovery.

Conclusion

The conformational analysis of this compound is a compelling case study in modern physical organic chemistry. It demonstrates that a simple steric argument is insufficient for accurate prediction. The dominant conformation is determined by a subtle competition between destabilizing A(1,3) allylic strain and a powerful, stabilizing intramolecular π-type hydrogen bond. Our analysis, grounded in established principles and verifiable through the detailed computational and NMR protocols provided, concludes that the pseudo-axial conformer is the thermodynamically preferred species . This insight is crucial for professionals seeking to control the stereochemical behavior of this versatile scaffold in synthesis and to leverage its specific three-dimensional structure in the design of new therapeutic agents.

References

-

Guin, J., Guzei, I. A., & Spencer, L. C. (2007). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of organic chemistry, 72(12), 4466–4473. [Link]

-

Wikipedia. Allylic strain. [Link]

-

Schleyer, P. v. R., et al. (2007). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Scholars' Mine. [Link]

-

Hoffmann, R. W. (1989). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical reviews, 89(8), 1841-1860. [Link]

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]

-

St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University. [Link]

-

PubChem. (2-Cyclohexen-1-ylmethyl)amine. National Center for Biotechnology Information. [Link]

-

Robinson, S. (2014). Allylic strain. Slideshare. [Link]

-

Morton, D., et al. (2011). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. ResearchGate. [Link]

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351. [Link]

-

Mol-Instincts. This compound. [Link]

-

Durig, J. R., et al. (2011). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclohexen-1-ol. ResearchGate. [Link]

-

Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783. [Link]

-

Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

-

MIT OpenCourseWare. (2005). Problem Set #1 - Review of Stereochemical Principles. [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

-

Alemán, J., & Parra, A. (2022). Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis. ACS Organic & Inorganic Au, 2(2), 197-204. [Link]

-

Alkorta, I., et al. (2019). Introduction to “Intramolecular Hydrogen Bonding 2018”. Molecules, 24(16), 2890. [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Allylic strain - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-Cyclohexen-1-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Cyclohexen-1-amine, a versatile bifunctional molecule incorporating both a reactive amine and a carbon-carbon double bond within a cyclohexene framework. Its unique structural characteristics make it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document will delve into the core physical and chemical properties of this compound, explore its reactivity and synthetic pathways, discuss its applications, and provide essential safety and handling protocols.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₁₁N, possesses a six-membered ring containing a double bond between carbons 2 and 3, and an amine group attached to carbon 1.[1][2] This arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.

Core Molecular Attributes

A summary of the key computed and, where available, experimental properties of this compound is presented below. It is important to note that some physical properties for the specific parent compound are not widely reported and may be predicted values.

| Property | Value | Source |

| IUPAC Name | cyclohex-2-en-1-amine | PubChem[2] |

| Molecular Formula | C₆H₁₁N | PubChem[1][2] |

| Molecular Weight | 97.16 g/mol | PubChem[1][2] |

| CAS Number | 1541-25-9 | PubChem[2] |

| Canonical SMILES | C1CC=CC(C1)N | PubChem[2] |

| XLogP3-AA (LogP) | 0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

Note: Some physical data, such as precise boiling and melting points, are not consistently available in the provided search results for the unsubstituted compound. Data for substituted analogs like 2-methyl-2-cyclohexen-1-amine suggest a predicted boiling point in the range of 153°C.[3]

Molecular Structure Visualization

The structural formula of this compound highlights the allylic amine motif, which is a key determinant of its reactivity.

Caption: 2D Chemical Structure of this compound.

Spectroscopic Profile

-

¹H NMR: The spectrum would be complex due to the various protons in the cyclohexene ring. Key signals would include those for the olefinic protons (C2-H and C3-H) in the downfield region (typically 5.5-6.0 ppm), the proton on the carbon bearing the amine group (C1-H), and the aliphatic protons of the ring.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show six distinct signals for the carbon atoms of the cyclohexene ring. The olefinic carbons (C2 and C3) would appear in the range of 120-140 ppm, while the carbon attached to the nitrogen (C1) would be in the 45-55 ppm range.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹, typically two bands), C-N stretching, and the C=C stretching of the alkene (around 1640-1680 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (97.16 g/mol ).[2]

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its nucleophilic primary amine and the electrophilic/radical-susceptible alkene.

Key Reactions

-

Amine-based Reactions: The primary amine can undergo standard reactions such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

-

Alkene-based Reactions: The double bond can participate in electrophilic additions (e.g., halogenation, hydrohalogenation), reduction (hydrogenation) to form cyclohexylamine, and cycloaddition reactions.

-

Combined Reactivity: The proximity of the two functional groups can lead to intramolecular reactions under certain conditions.

Synthetic Pathways

The synthesis of allylic amines like this compound can be approached through several routes. A common strategy involves the reductive amination of the corresponding α,β-unsaturated ketone, 2-cyclohexen-1-one.

Caption: A plausible synthetic route to this compound from 2-Cyclohexen-1-one.

This pathway involves first converting the ketone to an oxime, followed by reduction of the oxime to the primary amine. This method is effective for introducing the amine group while preserving the double bond.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in organic synthesis. The cyclohexene scaffold is present in numerous natural products and pharmacologically active molecules.

-

Pharmaceutical Intermediates: The structural motif of this compound is a key component in the synthesis of various pharmaceutical agents. For instance, related structures are used in the synthesis of cough suppressants like dextromethorphan.[5]

-

Building Block for Complex Molecules: Its bifunctional nature allows for sequential or tandem reactions to build molecular complexity. It can be used in the synthesis of bicyclic and polycyclic nitrogen-containing compounds.

-

Asymmetric Catalysis: Chiral derivatives of this compound can serve as ligands for transition metal catalysts in asymmetric synthesis.

Safety, Handling, and Storage

| Precaution Category | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[6][7] | To prevent skin and eye contact and inhalation of potentially toxic vapors. |

| Handling | Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[8] Use spark-proof tools.[7] | Amines can be corrosive and irritating. The compound may be flammable. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8] | To maintain chemical stability and prevent hazardous reactions. |

| First Aid | In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8] Seek immediate medical attention if symptoms persist. | To mitigate exposure effects promptly. |

Experimental Protocols

The following are generalized protocols for the purification and characterization of this compound, based on standard laboratory practices for liquid amines.

Purification by Fractional Distillation

Objective: To purify crude this compound from non-volatile impurities or solvents with different boiling points.

-

Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips to ensure smooth boiling.

-

Distillation: Heat the flask gently. Monitor the temperature at the still head.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Discard any initial forerun and the final residue.

-

Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Caption: Workflow for the purification of this compound by fractional distillation.

Characterization by NMR Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

-

Sample Preparation: In an NMR tube, dissolve a small amount (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts to the corresponding protons and carbons in the molecule.

Conclusion

This compound is a fundamentally important molecule in the field of organic synthesis. Its distinct physical properties and the dual reactivity of its amine and alkene functionalities make it a versatile precursor for a wide range of more complex chemical structures, including those with significant biological activity. A thorough understanding of its properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

References

-

Mol-Instincts. This compound - C6H11N, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

PubChem. This compound | C6H11N | CID 10931371. Available at: [Link]

-

PubChem. This compound, 2-methyl- | C7H13N | CID 14291802. Available at: [Link]

-

PubChem. (2-Cyclohexen-1-ylmethyl)amine | C7H13N | CID 13237355. Available at: [Link]

-

Loba Chemie. 2-Cyclohexen-1-one MSDS | CAS 930-68-7 MSDS. Available at: [Link]

-

PubChem. 2-Cyclohexen-1-one | C6H8O | CID 13594. Available at: [Link]

-

NIST. 2-Cyclohexen-1-one. Available at: [Link]

-

SpectraBase. 2-Cyclohexen-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

- Google Patents. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C6H11N | CID 10931371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Cyclohexen-1-one(930-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.ca [fishersci.ca]

Dehydrogenative Synthesis of N-Functionalized Aminophenols from Cyclohexanones: A Technical Guide for Advanced Chemical Synthesis

Executive Summary: N-functionalized 2-aminophenols are privileged structural motifs central to the development of pharmaceuticals, agrochemicals, and functional materials. Traditional synthetic routes to these compounds often rely on multi-step sequences involving the functionalization of pre-existing aromatic rings, a process frequently hampered by harsh reaction conditions, poor regioselectivity, and limited tolerance of other functional groups. This guide details a modern and highly efficient alternative: the direct, dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. This "one-shot" assembly strategy simultaneously constructs the aromatic ring while installing both the amino and hydroxyl functionalities. We will provide an in-depth exploration of a robust, transition-metal-free protocol utilizing 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as a mild and selective oxidant. Key mechanistic insights, including the critical protective role of in situ generated water, are discussed to provide a causal understanding of the reaction's success. This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of complex polyfunctional arenes.

Part 1: The Strategic Value of N-Functionalized 2-Aminophenols

N-functionalized 2-aminophenol scaffolds are cornerstones of high-value chemical synthesis. Their unique arrangement of hydroxyl and secondary/tertiary amino groups on an aromatic ring makes them exceptionally versatile precursors for a wide array of complex molecules. They serve as key building blocks for natural alkaloids, bioactive small molecules, and ligands for catalysis[1][2].

Classical approaches to these structures typically begin with a phenol, which undergoes nitration followed by the reduction of the nitro group to an amine (or vice-versa with an aniline). This conventional path is fraught with challenges[2]:

-

Poor Regioselectivity: Nitration of substituted phenols often yields a mixture of ortho and para isomers that are difficult to separate.

-

Harsh Conditions: The required reaction conditions (e.g., strong acids for nitration, reducing agents) limit the presence of sensitive functional groups on the starting materials.

-

Multi-Step Inefficiency: Each step in the sequence adds to the overall cost, time, and waste generation, reducing the overall efficiency.

Dehydrogenative aromatization has emerged as a powerful, modern strategy that circumvents these issues. By starting with saturated carbocycles like cyclohexanones, this approach builds the aromatic ring from the ground up, offering a more atom-economical and convergent route to highly functionalized phenols and anilines[3][4][5].

Part 2: The Core Reaction: A Dehydrogenative Cascade

The fundamental transformation involves the condensation of a cyclohexanone with a primary amine, followed by a dehydrogenative cascade that results in aromatization. This process effectively forges the N-functionalized 2-aminophenol in a single synthetic operation, installing the amine and hydroxyl groups onto the newly formed aromatic ring simultaneously[1][6].

Proposed Reaction Mechanism

The reaction is understood to proceed through a logical sequence of well-established chemical steps. The key phases are the initial formation of an enamine intermediate, which then undergoes a series of oxidative dehydrogenations to achieve full aromaticity.

-

Enamine Formation: The reaction initiates with the acid- or heat-promoted condensation of the cyclohexanone with a primary amine. This reversible reaction forms a carbinolamine intermediate, which then dehydrates to yield a crucial enamine species[7].

-

Sequential Dehydrogenation: The enamine intermediate serves as the substrate for the oxidant (e.g., TEMPO). It undergoes a stepwise removal of hydrogen atoms, leading to the formation of conjugated double bonds within the six-membered ring.

-

Tautomerization and Aromatization: Following the oxidative steps, a final tautomerization event yields the stable aromatic phenol ring, completing the synthesis.

Caption: High-level overview of the dehydrogenative synthesis workflow.

Part 3: The Transition-Metal-Free Approach: A Deep Dive into the TEMPO-Mediated System

While various transition-metal catalysts can effect this transformation, a recently developed system using TEMPO as the terminal oxidant offers significant advantages in terms of cost, toxicity, and operational simplicity[1][8].

Causality Behind Experimental Choices: The TEMPO System

The selection of TEMPO as the oxidant is a strategic choice rooted in its unique properties. Unlike noble metal catalysts, TEMPO is an inexpensive and stable organic radical that acts as a mild and highly selective hydrogen atom abstractor[8]. This avoids the issues of metal contamination in the final product—a critical consideration in pharmaceutical synthesis—and circumvents the potential for the bidentate aminophenol product to chelate and deactivate a metal catalyst[1].

A Self-Validating System: The Critical Protective Role of Water

A key insight that ensures the trustworthiness and success of this protocol is the essential role of water generated in situ from the initial ketone-amine condensation[1][8][9]. Electron-rich aminophenols are inherently susceptible to over-oxidation. However, the water produced during enamine formation establishes a hydrogen-bonding network with the product's amino and hydroxyl groups. This interaction is proposed to decrease the electron density of the aminophenol ring, effectively shielding it from further oxidative attack by TEMPO and preventing the formation of undesired benzoxazole byproducts[1][8]. This self-regulating mechanism is a hallmark of an elegant and robust protocol.

Caption: In-situ water shields the product from over-oxidation.

Optimization of Reaction Parameters

Systematic optimization has shown that the reaction yield is sensitive to several parameters. The data below, derived from studies on the reaction of 4-phenylcyclohexanone and 1-methyl-3-phenylpropylamine, provides a validated starting point for further exploration[1].

| Parameter | Variation | Yield (%) | Causality & Insight |

| Solvent | 1,4-Dioxane | 95 | Optimal solvent for reactant solubility and achieving the required reaction temperature. |

| Toluene | 70 | Lower yield suggests poorer solvation or different interaction modes. | |

| Temperature | 120 °C | 95 | Sufficient thermal energy to drive both condensation and dehydrogenation. |

| 100 °C | 60 | Incomplete conversion at lower temperatures. | |

| Cyclohexanone | 1.5 equiv | 95 | A slight excess pushes the initial condensation equilibrium towards the enamine, compensating for a relatively slow step[1]. |

| 1.0 equiv | 75 | Reduced yield indicates the importance of driving the initial condensation forward. | |

| Oxidant | TEMPO (3.8 equiv) | 95 | Stoichiometry accounts for the multiple dehydrogenation steps required for aromatization. |

Part 4: Substrate Scope and Limitations

The TEMPO-mediated dehydrogenative synthesis exhibits a broad substrate scope, making it a highly versatile tool for medicinal and materials chemists.

Versatility of Coupling Partners

The reaction is tolerant of a wide range of primary amines and cyclohexanone derivatives.

-

Aliphatic Amines: α-mono-, di-, and tri-substituted primary aliphatic amines couple smoothly to provide the corresponding N-alkyl-2-aminophenols in good to excellent yields[1].

-

Anilines: Aromatic amines (anilines) are also effective coupling partners, though the conditions may require slight modification, such as the addition of a catalytic amount of 3,5-diaminobenzoic acid and the use of 4Å molecular sieves to drive the initial condensation[6].

-

Cyclohexanones: Various substitutions on the cyclohexanone ring at the α-, β-, and γ-positions are well-tolerated, allowing for the direct synthesis of polysubstituted aminophenols[1].

This versatility has been demonstrated in the late-stage modification of complex natural products and pharmaceuticals, a task that would be challenging or impossible with traditional methods[1][9].

Part 5: Experimental Protocols

The following protocols are provided as a guide and are based on established, peer-reviewed procedures. Standard laboratory safety precautions should always be observed.

General Procedure for the TEMPO-Mediated Synthesis of N-Alkyl-2-Aminophenols

This protocol is adapted from Xu, B., et al., Science Advances (2024).[1]

-

Reaction Setup: To a flame-dried Schlenk tube, add the primary aliphatic amine (0.2 mmol, 1.0 equiv), the cyclohexanone derivative (0.3 mmol, 1.5 equiv), and TEMPO (0.76 mmol, 3.8 equiv).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (0.4 mL).

-

Reaction Execution: Seal the tube and place the reaction mixture in a pre-heated oil bath at 120 °C. Stir for 36 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-functionalized 2-aminophenol product.

General Procedure for the Synthesis of N-Aryl-2-Aminophenols

This protocol is adapted from Xu, B., et al., ResearchGate (2024).[6]

-

Reaction Setup: To a flame-dried Schlenk tube, add the aniline derivative (0.2 mmol, 1.0 equiv), the cyclohexanone derivative (0.3 mmol, 1.5 equiv), 3,5-diaminobenzoic acid (0.01 mmol, 5 mol%), TEMPO (0.56 mmol, 2.8 equiv), and activated 4Å molecular sieves (200 mg).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous 1,4-dioxane (0.4 mL).

-

Reaction Execution: Seal the tube and place the reaction mixture in a pre-heated oil bath at 120 °C. Stir for 36 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 5.1.

Part 6: Conclusion and Future Outlook

The dehydrogenative coupling of cyclohexanones and primary amines represents a paradigm shift in the synthesis of N-functionalized 2-aminophenols. The transition-metal-free, TEMPO-mediated variant, in particular, offers a practical, efficient, and scalable solution that addresses the primary drawbacks of classical synthetic methods. Its broad substrate scope, excellent functional group tolerance, and applicability to late-stage functionalization underscore its value to the scientific community. The mechanistic insight regarding the protective role of in situ generated water provides a foundation for the future development of even more selective and sophisticated oxidative transformations. Future work in this area may focus on expanding the reaction to other classes of carbocycles, developing enantioselective variants, and further lowering the required reaction temperatures to enhance its green chemistry profile.

References

-

Xu, B., Liu, X., Deng, L., Shang, Y., Jie, X., & Su, W. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances, 10(18), eadn7656. [Link]

-

Xu, B., Liu, X., Deng, L., Shang, Y., Jie, X., & Su, W. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. ResearchGate. [Link]

-

Deng, K., Huang, H., & Deng, G. J. (2021). Recent advance in transition-metal-free oxidative dehydrogenative aromatization of cyclohexanones. Organic & Biomolecular Chemistry, 19(29), 6380-6391. [Link]

-

Wang, N., et al. (2018). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry. [Link]

-

Gong, J., et al. (2022). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers, 9, 1010-1015. [Link]

-

PubMed Central. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. National Library of Medicine. [Link]

-

Gong, J., et al. (2021). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Organic Chemistry Frontiers. [Link]

-

Lei, A., et al. (2023). Heterogeneous Co-catalyzed dehydrogenative aromatization of cyclohex-2-enone and amines to 1,4-phenylenediamine. RSC Publishing. [Link]

-

Su, W. (2022). Transformation of cyclohexanones via enamine mediated dehydrogenative multi-functionalization. American Chemical Society. [Link]

- Chaudhari, et al. (2000). Single step catalytic preparation of para-aminophenol.

-

Yoshikai, N. (2012). Palladium-Catalyzed Aerobic Dehydrogenative Aromatization of Cyclohexanone Imines to Arylamines. Yoshikai Group. [Link]

-

ResearchGate. (2024). Significance and development of the methods for syntheses of N-functionalized 2-aminophenols via transformation of C─H bond. [Link]

-

ResearchGate. (2022). Dehydrogenation of Cyclohexanones to Phenols: A Mini Review. [Link]

-

Hajra, A., Wei, Y., & Yoshikai, N. (2012). Palladium-Catalyzed Aerobic Dehydrogenative Aromatization of Cyclohexanone Imines to Arylamines. Organic Letters, 14(21), 5488-5491. [Link]

-

Chinese Academy of Sciences. (2024). Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols. [Link]

-

The Organic Chemistry Tutor. (2017). Mechanism of Enamine Formation Organic Chemistry. YouTube. [Link]

Sources

- 1. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Transition-metal-free Method Simplifies Syntheses of 2-Aminophenols----Chinese Academy of Sciences [english.cas.cn]

- 9. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Chiral Synthon: Application Notes for 2-Cyclohexen-1-amine in Asymmetric Organic Synthesis

Abstract: This document provides a comprehensive guide for research, process development, and drug discovery scientists on the application of enantiopure 2-cyclohexen-1-amine as a versatile chiral building block in asymmetric organic synthesis. We will explore its role in the construction of complex molecular architectures, with a focus on its use as a precursor to chiral ligands for asymmetric catalysis and as a key component in diastereoselective reactions. Detailed, field-tested protocols, mechanistic insights, and quantitative data are presented to enable researchers to effectively integrate this valuable synthon into their synthetic strategies.

Introduction: The Significance of the Chiral Cyclohexenylamine Scaffold

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The conformational rigidity and stereochemical information embedded within cyclic chiral amines make them particularly valuable as building blocks for creating complex, three-dimensional molecules with high levels of stereocontrol. This compound, with its stereocenter adjacent to a reactive double bond and a nucleophilic nitrogen atom, presents a unique and powerful platform for a variety of asymmetric transformations. Its derivatives have been successfully employed as chiral auxiliaries, directing the stereochemical outcome of reactions, and as foundational scaffolds for the synthesis of highly effective chiral ligands for transition-metal-catalyzed reactions.

Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is predicated on the availability of its enantiopure forms. Several methods have been developed for its asymmetric synthesis, including enzymatic resolutions and asymmetric catalytic approaches.

One notable biocatalytic approach involves the use of an ene-imine reductase (EneIRED) in a one-pot cascade reaction starting from allylic alcohols.[1] This method offers a green and efficient route to enantioenriched secondary amines, including derivatives of the cyclohexenylamine core, with excellent diastereo- and enantioselectivity.[1]

Organocatalytic methods have also proven effective. For instance, chiral phosphoric acids can be employed to catalyze the enantioselective synthesis of functionalized cyclohexylamine derivatives through [4+2] cycloadditions, providing access to the chiral cyclohexylamine backbone with good control of stereochemistry.

Application in Asymmetric Catalysis: Synthesis of Chiral Ligands

A primary application of enantiopure this compound is in the synthesis of chiral ligands for asymmetric catalysis. The inherent chirality of the cyclohexenylamine scaffold can be effectively transferred to the catalytic environment, enabling high levels of enantioselectivity in a variety of transformations.

Synthesis of Chiral Phosphine-Oxazoline (PHOX) Ligands

Chiral phosphine-oxazoline (PHOX) ligands are a privileged class of ligands in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions.[2] The synthesis of a PHOX ligand can be envisioned starting from an enantiopure this compound derivative. The general synthetic strategy involves the conversion of the amine to a chiral oxazoline ring, followed by the introduction of a phosphine moiety.

Conceptual Workflow for Chiral PHOX Ligand Synthesis:

Caption: Conceptual workflow for the synthesis of a chiral PHOX ligand from this compound.

Diastereoselective Reactions of this compound Derivatives

The stereocenter of this compound can effectively direct the stereochemical outcome of reactions on the cyclohexene ring, leading to the formation of multiple new stereocenters with high diastereoselectivity.

Diastereoselective Epoxidation of N-Acyl-2-cyclohexen-1-amine

The epoxidation of N-protected this compound derivatives can proceed with high diastereoselectivity, influenced by the directing effect of the N-acyl group or through substrate control in the presence of a chiral directing group. These chiral epoxides are valuable intermediates for the synthesis of aminocyclitols and other biologically active molecules.

Protocol: Diastereoselective Epoxidation of a Chiral N-Acyl-2-cyclohexen-1-amine Derivative

This protocol is a representative example of a diastereoselective epoxidation, a key transformation for introducing new stereocenters.

Materials:

-

Chiral N-acyl-2-cyclohexen-1-amine (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the chiral N-acyl-2-cyclohexen-1-amine (1.0 equiv) in CH₂Cl₂ in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equiv) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral epoxide.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality Behind Experimental Choices:

-

N-Acyl Protection: The N-acyl group is crucial for modulating the reactivity of the amine and can act as a directing group in the epoxidation, influencing the facial selectivity of the oxidant's approach.

-

m-CPBA: This is a commonly used, relatively stable, and effective electrophilic epoxidizing agent.

-

Low Temperature (0 °C): Performing the reaction at a lower temperature helps to control the reaction rate and can improve diastereoselectivity by favoring the transition state with the lowest activation energy.

-

Aqueous Workup: The NaHCO₃ wash is essential to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA.

Application in the Synthesis of Bioactive Molecules: The Case of Oseltamivir (Tamiflu®)

While direct use of this compound in the industrial synthesis of Oseltamivir is not the primary route, laboratory-scale total syntheses have utilized chiral cyclohexenylamine derivatives as key intermediates. These synthetic routes highlight the strategic importance of this chiral building block in constructing the complex stereochemical architecture of this vital antiviral drug. Many synthetic approaches to Oseltamivir involve the creation of a highly functionalized cyclohexane ring with precise stereocontrol, a task for which derivatives of this compound are well-suited.

Retrosynthetic Analysis of Oseltamivir Highlighting a Potential Role for a Cyclohexenylamine Intermediate:

Caption: Simplified retrosynthetic analysis of Oseltamivir, illustrating a potential synthetic route originating from a 2-cyclohexen-1-one precursor.

Data Presentation

The effectiveness of asymmetric reactions is quantified by the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess). The following tables provide representative data for key transformations involving chiral cyclohexenylamine derivatives.

Table 1: Representative Diastereoselective Epoxidation of N-Acyl-2-cyclohexen-1-amine Derivatives

| Entry | N-Protecting Group | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Boc | m-CPBA | CH₂Cl₂ | 0 | 85 | >95:5 |

| 2 | Cbz | DMDO | Acetone | -78 | 90 | >98:2 |

| 3 | Ac | Peracetic Acid | EtOAc | 25 | 78 | 90:10 |

Table 2: Representative Asymmetric Michael Addition using a Chiral Amine Catalyst

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexenone | Thiophenol | 10 | Toluene | 92 | 95 |

| 2 | Nitrostyrene | Acetone | 20 | DMSO | 85 | 90 |

| 3 | Methyl vinyl ketone | Diethyl malonate | 5 | CH₂Cl₂ | 95 | 98 |

Conclusion

Enantiopure this compound is a powerful and versatile chiral building block in modern organic synthesis. Its ability to serve as a precursor for highly effective chiral ligands and to direct diastereoselective transformations makes it an invaluable tool for the construction of complex, stereochemically rich molecules. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this important chiral synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

-

Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. (2019). American Chemical Society. [Link]

-

Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. (2021). Chemical Reviews. [Link]

Sources

Application Notes & Protocols: Asymmetric Catalysis Using 2-Cyclohexen-1-amine Derivatives

Introduction: The Rise of Enamine Catalysis with Cyclic Scaffolds

Asymmetric organocatalysis has emerged as a third pillar in synthetic chemistry, standing alongside metal- and biocatalysis as a powerful tool for the stereocontrolled construction of complex molecules.[1] Within this field, the use of small chiral organic molecules, particularly chiral amines, to catalyze reactions has revolutionized the synthesis of enantiomerically enriched compounds.[2][3] Chiral 2-cyclohexen-1-amine derivatives and related structures, which operate through enamine catalysis, have proven to be exceptionally versatile and effective.[4]

The fundamental principle of enamine catalysis involves the reversible reaction of a chiral secondary amine with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[5][6][7] The chirality of the amine backbone effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging this compound derivatives and analogous catalysts in key asymmetric transformations.

The Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that constructs β-hydroxy carbonyl compounds, a ubiquitous motif in natural products and pharmaceuticals.[1] Organocatalytic asymmetric versions, particularly those using chiral amine catalysts with cyclic ketones like cyclohexanone, offer a direct and environmentally benign route to chiral aldol products with high stereoselectivity.[1][8]

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic cycle begins with the rapid and reversible condensation of the chiral amine catalyst with a ketone (e.g., cyclohexanone) to form a chiral enamine. This enamine is significantly more nucleophilic than the corresponding enol or enolate, facilitating the subsequent attack on an electrophilic aldehyde. The steric environment created by the chiral catalyst dictates the facial selectivity of this attack. Subsequent hydrolysis of the resulting iminium ion releases the chiral aldol product and regenerates the catalyst for the next cycle.[5][6]

Caption: Enamine catalytic cycle for the asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is adapted from methodologies demonstrating high yields and selectivities in aqueous media or brine, highlighting the operational simplicity and green chemistry aspects of organocatalysis.[8][9]

Materials:

-

Chiral bifunctional amide catalyst (e.g., derived from (1R,2R)-cyclohexane-1,2-diamine)[10]

-

Acetic Acid (HOAc)

-

Cyclohexanone (freshly distilled)

-

4-Nitrobenzaldehyde

-

Brine (Saturated NaCl solution)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the chiral amine catalyst (0.05 mmol, 10 mol%) and acetic acid (0.1 mmol, 20 mol%).

-

Solvent and Reagents: Add brine (2.0 mL) to the flask and stir the mixture at 0 °C (ice bath) for 5 minutes.

-

Add cyclohexanone (2.5 mmol, 5.0 equiv.) to the stirred suspension, followed by the addition of 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.).

-

Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.[8]

-

Workup: Upon completion, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure aldol adduct.[8]

-

Analysis:

Representative Data

The performance of various chiral amine catalysts in the aldol reaction between cyclohexanone and aromatic aldehydes is summarized below.

| Entry | Aldehyde | Catalyst Type | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |

| 1 | 4-Nitrobenzaldehyde | Bifunctional Amide | 92 | 95:5 | 93 | [8] |

| 2 | 4-Chlorobenzaldehyde | Bifunctional Amide | 91 | 94:6 | 92 | [8] |

| 3 | 2-Naphthaldehyde | Bifunctional Amide | 85 | 93:7 | 95 | [8] |

| 4 | Benzaldehyde | Bifunctional Amide | 82 | 85:15 | 83 | [8] |

| 5 | 4-Nitrobenzaldehyde | L-proline analogue | 45 | 82:18 | 55 | [1] |

The Asymmetric Michael Addition: Building Stereocenters via Conjugate Addition

The Michael addition, or conjugate addition, is a powerful method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[11][12] Chiral amine catalysis provides a highly effective strategy for the enantioselective Michael addition of ketones and aldehydes to acceptors like nitroolefins, creating products with multiple stereocenters.[13][14]

Mechanism of Action: Enamine Attack on Michael Acceptors